Cas no 1955522-89-0 (4-Amino-5,5,5-trifluoropentanoic acid hydrochloride)

4-Amino-5,5,5-trifluoropentanoic acid hydrochloride is a fluorinated amino acid derivative with potential applications in pharmaceutical and agrochemical research. The trifluoromethyl group enhances metabolic stability and lipophilicity, making it valuable for modifying bioactive compounds. The hydrochloride salt improves solubility and handling properties. This compound serves as a versatile intermediate in the synthesis of peptidomimetics and fluorinated analogs, enabling structure-activity relationship studies. Its rigid, electron-withdrawing trifluoromethyl group can influence conformational and electronic properties in target molecules. Suitable for controlled reactions, it offers a balance between reactivity and stability under standard conditions. The product is typically characterized by HPLC, NMR, and mass spectrometry to ensure high purity and consistency.
4-Amino-5,5,5-trifluoropentanoic acid hydrochloride structure
1955522-89-0 structure
Product Name:4-Amino-5,5,5-trifluoropentanoic acid hydrochloride
CAS No:1955522-89-0
MF:C5H9ClF3NO2
MW:207.578671216965
MDL:MFCD28895124
CID:5240919
PubChem ID:75596179
Update Time:2026-03-08

4-Amino-5,5,5-trifluoropentanoic acid hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 4-Amino-5,5,5-trifluoropentanoic acid hydrochloride
    • MDL: MFCD28895124
    • Inchi: 1S/C5H8F3NO2.ClH/c6-5(7,8)3(9)1-2-4(10)11;/h3H,1-2,9H2,(H,10,11);1H
    • InChI Key: PBVOWYVDAMNWQT-UHFFFAOYSA-N
    • SMILES: C(N)(CCC(=O)O)C(F)(F)F.Cl

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4-Amino-5,5,5-trifluoropentanoic acid hydrochloride Suppliers

Amadis Chemical Company Limited
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(CAS:1955522-89-0)4-Amino-5,5,5-trifluoropentanoic acid hydrochloride
Order Number:A1005632
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:03
Price ($):834.0
Email:sales@amadischem.com

4-Amino-5,5,5-trifluoropentanoic acid hydrochloride Related Literature

Additional information on 4-Amino-5,5,5-trifluoropentanoic acid hydrochloride

Introduction to 4-Amino-5,5,5-trifluoropentanoic acid hydrochloride (CAS No. 1955522-89-0)

4-Amino-5,5,5-trifluoropentanoic acid hydrochloride, identified by its Chemical Abstracts Service (CAS) number 1955522-89-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biotechnology. This compound belongs to the class of fluorinated amino acids, a subset of molecules that have been extensively studied due to their unique structural and functional properties. The introduction of fluorine atoms into organic molecules often enhances their metabolic stability, bioavailability, and binding affinity, making such compounds highly valuable in drug design and development.

The molecular structure of 4-Amino-5,5,5-trifluoropentanoic acid hydrochloride consists of a five-carbon chain with a trifluoromethyl group at the fifth carbon position and an amino group at the fourth carbon position. The hydrochloride salt form ensures enhanced solubility and stability, which are critical factors for its application in various biochemical assays and pharmaceutical formulations. This compound serves as a versatile building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents targeting a wide range of diseases.

In recent years, there has been a surge in research focused on fluorinated amino acids due to their potential in modulating enzyme activity and protein-protein interactions. For instance, studies have demonstrated that fluorine substitution can alter the electronic properties of molecules, leading to improved pharmacokinetic profiles. The incorporation of 4-Amino-5,5,5-trifluoropentanoic acid hydrochloride into peptide mimetics and small-molecule inhibitors has shown promise in preclinical trials for applications such as antiviral and anticancer therapies. The unique steric and electronic effects induced by the trifluoromethyl group contribute to the compound's ability to interact selectively with biological targets.

One of the most compelling aspects of 4-Amino-5,5,5-trifluoropentanoic acid hydrochloride is its role in the synthesis of peptidomimetics—molecules designed to mimic the bioactivity of natural peptides but with improved resistance to degradation. The trifluoromethyl group enhances the metabolic stability of these mimics by reducing susceptibility to enzymatic hydrolysis. This property is particularly valuable in the development of long-acting drugs that require prolonged circulation times to achieve therapeutic efficacy. Additionally, the presence of an amino group allows for further functionalization through amide bond formation, enabling the creation of diverse libraries of compounds for high-throughput screening.

Recent advancements in computational chemistry have further illuminated the potential applications of 4-Amino-5,5,5-trifluoropentanoic acid hydrochloride. Molecular modeling studies have revealed that this compound can act as a scaffold for designing ligands that interact with specific protein targets involved in inflammatory and neurodegenerative diseases. The fluorine atoms introduce negative charge density at certain regions of the molecule, which can be exploited to enhance binding affinity to biological receptors. Such insights have guided researchers in optimizing lead compounds for clinical development.

The pharmaceutical industry has also explored the use of 4-Amino-5,5,5-trifluoropentanoic acid hydrochloride in enzyme inhibition studies. Fluorinated amino acids are known to modulate enzyme active sites by influencing hydrogen bonding networks and electron distribution. For example, researchers have investigated its potential as an inhibitor of proteases involved in cancer progression. The trifluoromethyl group's ability to engage in favorable interactions with polar residues in enzymes makes it an attractive moiety for designing potent inhibitors with high selectivity.

Another area where 4-Amino-5,5,5-trifluoropentanoic acid hydrochloride has shown promise is in materials science applications. Fluorinated compounds are widely used in advanced materials due to their exceptional thermal stability and chemical resistance. The incorporation of this amino acid derivative into polymer matrices has led to the development of novel coatings that exhibit enhanced durability and biocompatibility. These materials are particularly relevant in medical device manufacturing, where surface properties play a critical role in preventing biofilm formation and ensuring long-term functionality.

The synthesis of 4-Amino-5,5,5-trifluoropentanoic acid hydrochloride presents unique challenges due to the need for precise control over fluorination reactions. Advanced synthetic methodologies such as transition-metal-catalyzed cross-coupling reactions have been employed to introduce fluorine atoms with high regioselectivity. These techniques ensure that the desired trifluoromethyl group is incorporated at the correct position on the carbon chain without unintended modifications elsewhere in the molecule. Such precision is essential for maintaining the compound's biological activity and therapeutic potential.

In conclusion,4-Amino-5,5,5-trifluoropentanoic acid hydrochloride (CAS No. 1955522-89-0) is a multifaceted compound with significant implications across multiple scientific disciplines. Its unique structural features make it an invaluable tool for drug discovery efforts aimed at addressing unmet medical needs. As research continues to uncover new applications for fluorinated amino acids,4-Amino-5,5,5-trifluoropentanoic acid hydrochloride is poised to play an increasingly important role in shaping future therapeutic strategies.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1955522-89-0)4-Amino-5,5,5-trifluoropentanoic acid hydrochloride
A1005632
Purity:99%
Quantity:1g
Price ($):834.0
Email